molecular formula C14H13NO4S2 B2478875 (3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid CAS No. 1212436-25-3

(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Cat. No. B2478875
CAS RN: 1212436-25-3
M. Wt: 323.38
InChI Key: BLLKGHBDKCMCSU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid is a chemical compound that has been studied for its potential applications in scientific research. This compound is known to have a unique structure that makes it useful for a variety of purposes, including as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Neurological Research Research involving tetrahydroisoquinoline derivatives, such as the accumulation of 3',4'-Deoxynorlaudanosolinecarboxylic acid (DNLCA) in phenylketonuria, highlights the significance of these compounds in neurological disorders. DNLCA, derived from dopamine and phenylpyruvic acid, accumulates in the brain, particularly in the cerebellum and cortex, and functions as a noncompetitive inhibitor of dopamine beta-hydroxylase. This suggests the potential of tetrahydroisoquinoline derivatives in studying neurological pathways and disorders (Lasala & Coscia, 1979).

Metabolic Studies The use of 2-hydrazinoquinoline (HQ) as a derivatization agent in LC-MS-based metabolomic investigation demonstrates the potential of quinoline derivatives in studying metabolic pathways. HQ derivatization allows for the analysis of short-chain carboxylic acids, aldehydes, and ketones in biological samples, aiding in the elucidation of metabolic disruptions, such as those induced by type 1 diabetes (Lu, Yao, & Chen, 2013).

Anticonvulsant Research Compounds containing tetrahydroisoquinoline skeletons have shown significant activity against audiogenic seizures, indicating their potential as anticonvulsant agents. Electrophysiological experiments reveal that such compounds can act as noncompetitive modulators of AMPA receptors, suggesting a new avenue for anticonvulsant drug development (Gitto et al., 2006).

Diabetes and Metabolic Disorder Management Certain tetrahydroisoquinoline-3-carboxylic acid derivatives have been identified as novel peroxisome proliferator-activated receptor (PPAR) gamma agonists. These compounds, such as KY-021, exhibit potent activity in reducing plasma glucose and triglyceride levels in animal models, showcasing their potential as therapeutic agents for diabetes and related metabolic disorders (Azukizawa et al., 2008).

properties

IUPAC Name

(3S)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-14(17)12-8-10-4-1-2-5-11(10)9-15(12)21(18,19)13-6-3-7-20-13/h1-7,12H,8-9H2,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKGHBDKCMCSU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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